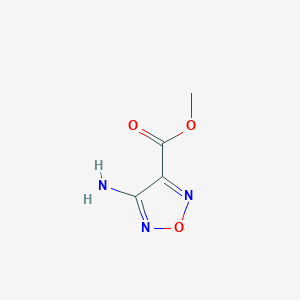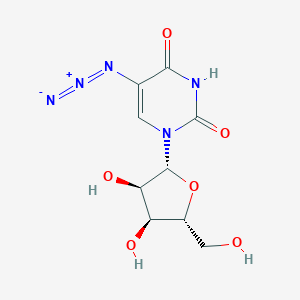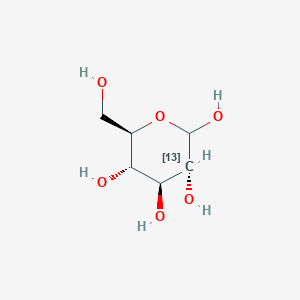
标记葡萄糖
描述
Synthesis Analysis
The synthesis of labeled glucose has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . The use of isotopically labeled glucose allows for the tracking of metabolic fluxes and the identification of differentially activated metabolic pathways .Molecular Structure Analysis
Glucose is a monosaccharide containing an aldehyde group (-CHO). It is made of 6 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms . The structure of glucose can significantly affect its physiochemical and biological properties .Chemical Reactions Analysis
Glucose undergoes various chemical reactions in the body. It is the final substrate that enters the tissue cells and converts to ATP (adenosine triphosphate), the energy currency of the body . Glucose also reacts with Benedict’s reagent, yielding a positive result due to the presence of its aldehyde group .Physical And Chemical Properties Analysis
Glucose is a solid at room temperature with a sweet taste . It is soluble in water, making it easy for the body to transport and use . The physical properties of glucose can be influenced by factors such as temperature and pH .科学研究应用
Metabolic Pathway Analysis
D-Glucose-13C-3: is extensively used in metabolic pathway analysis. By tracing the ^13C label through different metabolic pathways, researchers can study the intricate processes of cellular metabolism. This application is crucial for understanding diseases like diabetes and metabolic disorders .
De Novo Fatty Acid Synthesis
This labeled compound is pivotal in studying de novo fatty acid synthesis . Scientists can track the incorporation of glucose into fatty acids, which is essential for developing treatments for conditions related to lipid metabolism .
Tracing Media for Stable Isotope Tracer Analysis
In stable isotope tracer analysis, D-Glucose-13C-3 serves as a component in tracing media. It allows for the precise measurement of glucose utilization and production rates in various tissues, providing insights into energy metabolism .
Recombinant Protein Production
The compound is used in minimal media for recombinant protein production . It helps in determining the best conditions for expressing proteins in host cells, which is a fundamental step in biopharmaceutical manufacturing .
Cell Suspension Studies
For cell biology research, D-Glucose-13C-3 is utilized in cell suspension studies to monitor glucose uptake and utilization, aiding in the understanding of cell growth and function .
Pyrolysis Mechanism Prediction
Researchers use D-Glucose-13C-3 to predict the primary reaction mechanism in the pyrolysis of glucose. This is important for biofuel production and understanding the breakdown of biomass .
C-C Bond Cleavage Mechanism Study
The labeled glucose is instrumental in studying the C-C bond cleavage mechanism in the conversion of glucose into alkanediols using catalysts like Ni−MgO−ZnO. This research has implications for chemical synthesis and industrial processes .
Tracer Enrichment Determination in Blood Plasma
In medical research, D-Glucose-13C-3 is used for tracer enrichment determination in blood plasma using high-resolution mass spectrometry. This application is vital for pharmacokinetic studies and drug development .
作用机制
- Specifically, it interacts with the enzyme hexokinase , which phosphorylates glucose to form glucose 6-phosphate .
- During glycolysis, D-Glucose-13C-3 generates ATP and NADH , providing energy for cellular processes .
- Glycolysis affects various downstream pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
安全和危害
未来方向
The use of labeled glucose in medical research and treatment is a growing field. For example, closed-loop insulin delivery systems, which use interstitial glucose sensing, are being developed to improve diabetes management . Additionally, research is being conducted on the addition of glucagon to mitigate the risk of hypoglycemia and allow more aggressive insulin dosing . Another emerging therapeutic option in the management of diabetes includes the use of peptides, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), which are being explored as potential therapies for diabetes .
属性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UKLRSMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484449 | |
| Record name | Labeled Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-2-13C | |
CAS RN |
105931-74-6 | |
| Record name | D-Glucopyranose-2-13C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Labeled Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


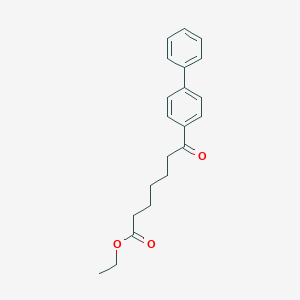
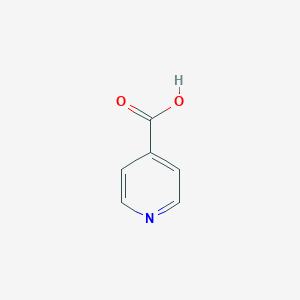
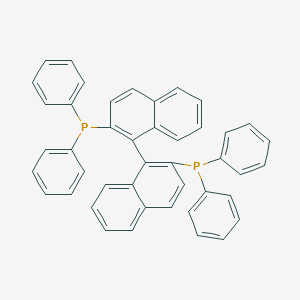
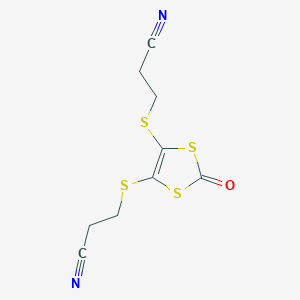

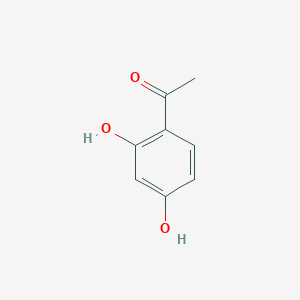


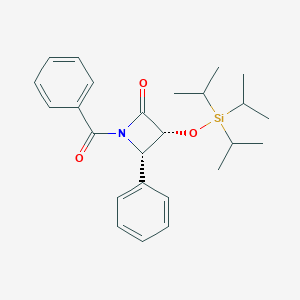
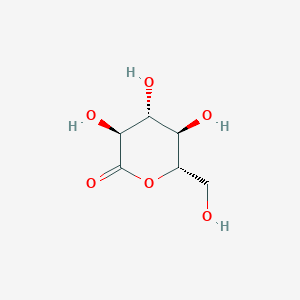
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
